6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide
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Description
6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide is a useful research compound. Its molecular formula is C22H25N3O5S2 and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
- Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives exhibited potent antiproliferative activity against various human carcinoma cell lines, suggesting a role in cancer research and potential therapeutic applications (Chandrappa et al., 2008).
Antifungal and Solubility Properties
- A novel 1,2,4-triazole class compound showed potential as an antifungal agent with favorable solubility and partitioning in biologically relevant solvents, indicating utility in drug formulation and delivery studies (Volkova et al., 2020).
Antiangiogenic and VEGFR-2 Inhibition
- Sulfonamide derivatives with a biologically active 3,4-dimethoxyphenyl moiety were found to inhibit VEGFR-2, showing potential for the development of new antiangiogenic agents in cancer therapy (Ghorab et al., 2016).
Antimicrobial Activity
- New thiazolidin-4-one derivatives were synthesized and evaluated as antimicrobial agents, providing a basis for the development of new antibiotics (Baviskar et al., 2013).
Properties
IUPAC Name |
6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-14-11-19(24-30-14)23-20(26)7-5-4-6-10-25-21(27)18(32-22(25)31)13-15-8-9-16(28-2)17(12-15)29-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,23,24,26)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCLMWSXGKFENU-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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